molecular formula C22H26N2O2 B4642448 1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide

1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide

Cat. No. B4642448
M. Wt: 350.5 g/mol
InChI Key: LWANXXHRNHUEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a compound related to various piperidine derivatives known for their significant chemical and pharmacological properties. Piperidine derivatives have been extensively studied for their potential in therapeutic applications, including anti-acetylcholinesterase activity, which is crucial for treating conditions such as Alzheimer's disease.

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to 1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, involves specific reactions that introduce benzoyl and isopropylphenyl groups into the piperidine ring. A notable method includes the reaction of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showing significant anti-acetylcholinesterase activity, highlighting the importance of substituents in enhancing biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, particularly those with benzoyl and isopropylphenyl groups, has been explored through various analytical techniques, including NMR and crystal structure analysis. These studies reveal the conformational preferences of the piperidine ring and the spatial arrangement of substituents, which are critical for their chemical reactivity and biological activity (Vimalraj et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization, to introduce functional groups that modulate their chemical properties. The presence of the benzoyl group, for instance, enhances the compound's reactivity towards nucleophiles, while the isopropylphenyl group can influence the steric and electronic properties of the molecule (Sugimoto et al., 1992).

Physical Properties Analysis

The physical properties of piperidine derivatives, including melting points, solubility, and crystal structure, are significantly influenced by the nature and position of substituents on the piperidine ring. Studies involving X-ray diffraction and spectroscopic methods provide insights into the compound's physical characteristics, which are essential for understanding its chemical stability and solubility (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, such as acidity, basicity, and reactivity towards various chemical agents, are determined by its functional groups. The benzoyl and isopropylphenyl groups can affect the compound's electron distribution, influencing its reactivity in chemical reactions, including those involved in pharmacological interactions (Picard et al., 2000).

properties

IUPAC Name

1-benzoyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-16(2)19-10-6-7-11-20(19)23-21(25)17-12-14-24(15-13-17)22(26)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWANXXHRNHUEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.